ethyl (5-phenyl-1H-tetrazol-1-yl)acetate

Synthetic efficiency Process chemistry Tetrazole alkylation

Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate (CAS 42606-00-8, MFCD02170642) is a 1,5-disubstituted tetrazole derivative with molecular formula C11H12N4O2, a monoisotopic mass of 232.096, and an average mass of 232.243 g/mol. It belongs to the 5-phenyltetrazole-1-acetic acid ester subclass, serving as a protected carboxylic acid equivalent and a versatile electrophilic building block for pharmaceutical intermediate synthesis.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B15081134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5-phenyl-1H-tetrazol-1-yl)acetate
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=NN=N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N4O2/c1-2-17-10(16)8-15-11(12-13-14-15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyWOZGQVHOQFTVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (5-Phenyl-1H-tetrazol-1-yl)acetate: Verified Physicochemical Identity and Synthetic Entry Point for Tetrazole-Acetate Scaffolds


Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate (CAS 42606-00-8, MFCD02170642) is a 1,5-disubstituted tetrazole derivative with molecular formula C11H12N4O2, a monoisotopic mass of 232.096, and an average mass of 232.243 g/mol . It belongs to the 5-phenyltetrazole-1-acetic acid ester subclass, serving as a protected carboxylic acid equivalent and a versatile electrophilic building block for pharmaceutical intermediate synthesis [1]. This compound is a white to off-white solid, soluble in common organic solvents, and is commercially available from major suppliers including Sigma-Aldrich (AldrichCPR) .

Why Ethyl (5-Phenyl-1H-tetrazol-1-yl)acetate Cannot Be Freely Replaced by Other 5-Phenyltetrazole-1-acetate Esters


The tetrazole-1-acetic acid ester subclass is not freely interchangeable because the alkyl ester moiety directly governs both the compound's reactivity in downstream coupling reactions and the efficiency of its own synthesis. Alkylation of 5-phenyltetrazole with haloacetates is regioselective and proceeds through a kinetic and thermodynamic profile that is highly sensitive to the nature of the alkyl leaving group and the steric environment at the ester [1]. Substituting the ethyl ester for a methyl, isopropyl, or n-butyl analog can alter reaction yields, purification behavior, and the subsequent conversion efficiency to hydrazide or acid intermediates required for pharmacologically relevant derivatives [2]. The following quantitative evidence section details these material differences.

Ethyl (5-Phenyl-1H-tetrazol-1-yl)acetate: Comparator-Backed Evidence for Procurement Decisions


Synthesis Yield of Ethyl vs. Methyl, Isopropyl, and n-Butyl 5-Phenyl-1-tetrazoleacetate Esters Under Identical Alkylation Conditions

Under the same alkylation procedure—deprotonation of 5-phenyltetrazole with KOH in methanol followed by reaction with the corresponding haloacetate—ethyl 5-phenyl-1-tetrazoleacetate was obtained in 16.1% isolated yield after silica gel chromatography [1]. This yield is comparable to that of the isopropyl ester (16.6%) but substantially higher than the n-butyl ester (11.2%) and lower than the methyl ester (18.1%) [1]. The ethyl ester thus occupies a middle ground: it avoids the lower yield penalty of the n-butyl analog while offering a different balance of volatility, solubility, and steric accessibility compared to the methyl ester.

Synthetic efficiency Process chemistry Tetrazole alkylation

Differentiation via Physicochemical Properties: Molecular Weight, Formula, and Spectroscopic Identity vs. Analogous Esters

The ethyl ester is characterized by a molecular ion [M⁺] at m/z 232, ¹H NMR signals at δ 1.25 (t, 3H, CH₃), 4.26 (q, 2H, OCH₂), 5.20 (s, 2H, NCH₂), and 7.52–7.68 (m, 5H, Ar-H), and IR absorptions at 2980, 1750, 1220, and 1020 cm⁻¹ [1]. These parameters are distinct from the methyl ester (m/z 200, NMR δ 3.81 singlet for OCH₃), isopropyl ester (m/z 246, NMR δ 1.22 doublet and 5.08 qq for CH(CH₃)₂), and n-butyl ester (m/z 260, additional methylene signals) [1]. This unambiguous spectroscopic signature ensures that the ethyl ester procured is precisely the compound intended, not a mislabeled homologue.

Quality control Identity verification Analytical characterization

Ethyl Ester as Preferred Intermediate for Acetohydrazide Derivatization in Antimicrobial Screening Programs

Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is the specific precursor used to generate 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide via reaction with hydrazine hydrate in ethanol [1]. This hydrazide is then condensed with aromatic aldehydes to form Schiff base derivatives (3a–3j), among which compounds 3b, 3c, and 3i demonstrated good antibacterial activity, while 3b, 3c, and 3e showed the best antifungal activity [1]. While direct MIC values for the ethyl ester itself are not reported in the source, the selection of the ethyl ester as the entry point for all ten derivatized products, rather than the methyl or isopropyl ester, establishes it as the validated gateway intermediate for this chemical series.

Medicinal chemistry Antimicrobial drug discovery Schiff base synthesis

Commercial Availability from an Authoritative Supplier with Documented Identity Parameters

Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is listed in the Sigma-Aldrich catalog as product R537705 (AldrichCPR) with the exact CAS 42606-00-8 and molecular weight 232.244 . While the AldrichCPR designation indicates a custom-prepared reagent without lot-specific purity certification, the listing confirms traceable supply from a major, auditable vendor. In contrast, sourcing the compound from non-verified chemical marketplaces introduces risks of incorrect isomer distribution, residual solvents, or mislabeled ester homologues, which have been documented as a broader procurement hazard for research-grade tetrazole intermediates .

Supply chain Vendor verification Procurement specification

Evidence-Based Application Scenarios for Ethyl (5-Phenyl-1H-tetrazol-1-yl)acetate Procurement


Multi-Step Synthesis of Antimicrobial Tetrazole-Hydrazide-Schiff Base Libraries

The ethyl ester is the documented entry point for the synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazide and subsequent N'-arylidene derivatives with demonstrated in vitro antibacterial and antifungal activity [1]. Researchers building focused libraries around this scaffold can proceed with the ethyl ester confident that the hydrazide conversion is published and that the product series has yielded active analogues (3b, 3c, 3i for antibacterial; 3b, 3c, 3e for antifungal) [1].

Process Chemistry Optimization of 5-Phenyltetrazole N1-Alkylation

When optimizing the alkylation of 5-phenyltetrazole with haloacetates, the ethyl ester serves as a reference point with a known isolated yield of 16.1% under standard KOH/methanol/reflux conditions [2]. This yield can be used as a baseline for evaluating alternative bases, solvents, or alkylating agents (e.g., ethyl chloroacetate vs. ethyl bromoacetate), providing a reproducible benchmark for process improvement studies [2].

Analytical Method Development and Reference Standard Qualification

The well-defined spectroscopic profile—¹H NMR (δ 1.25, 4.26, 5.20, 7.52–7.68), IR (2980, 1750, 1220, 1020 cm⁻¹), and MS (m/z 232)—supplied in the patent characterization [2] makes the ethyl ester suitable as a reference compound for HPLC, GC-MS, or NMR method development aimed at separating or quantifying tetrazole-1-acetate ester mixtures in reaction monitoring.

Aldose Reductase Inhibitor Lead Exploration with Validated Scaffold

The 5-phenyltetrazole-1-acetate scaffold, including the ethyl ester specifically, falls within the generic claims of U.S. Patent 5,055,481 for aldose reductase inhibitors [2]. While quantitative IC₅₀ data for the ethyl ester are not publicly disclosed in the patent, its inclusion in the exemplified syntheses indicates its relevance to this pharmacological class. Researchers pursuing aldose reductase targets may use the ethyl ester as a starting point for structure-activity relationship exploration in diabetic complication models.

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